![molecular formula C13H11N3O2 B1604814 p-[(p-aminophenyl)azo]benzoic acid CAS No. 6925-48-0](/img/structure/B1604814.png)
p-[(p-aminophenyl)azo]benzoic acid
Overview
Description
p-[(p-aminophenyl)azo]benzoic acid is an organic compound with the molecular formula C13H11N3O2This compound is part of the azo compound family, which is known for its vivid colors and applications in dye and pigment industries .
Preparation Methods
p-[(p-aminophenyl)azo]benzoic acid is typically synthesized through a coupling reaction. The process involves the reaction of 4-aminobenzoic acid with nitrosobenzene. The reaction conditions usually include an acidic or basic medium to facilitate the coupling reaction. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
p-[(p-aminophenyl)azo]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents include halogens and other electrophiles.
Coupling Reactions: As an azo compound, it can participate in further coupling reactions to form more complex molecules.
Scientific Research Applications
p-[(p-aminophenyl)azo]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological assays and studies involving enzyme interactions.
Industry: It is widely used in the dye and pigment industry due to its vibrant color properties
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(4-aminophenyl)azo]- involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, which allows it to switch between different isomeric forms under light exposure. This property is utilized in various applications, including the development of photoresponsive materials .
Comparison with Similar Compounds
p-[(p-aminophenyl)azo]benzoic acid can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Phenylazo)benzoic acid: Another azo compound with similar properties but different substituents.
4-Aminoazobenzene: Lacks the carboxylic acid group and has different applications in the dye industry
This compound stands out due to its unique combination of the azo group and the carboxylic acid group, which provides it with distinct chemical and physical properties.
Biological Activity
Overview
p-[(p-aminophenyl)azo]benzoic acid, also referred to as an azo compound, has garnered attention in various biological applications due to its diverse pharmacological properties. This compound is structurally characterized by the presence of an azo group (-N=N-) and a carboxylic acid group (-COOH), which contribute to its unique biological activities.
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
- Structure : The compound consists of a benzoic acid moiety linked to a p-aminophenyl azo group, which enhances its solubility and reactivity in biological systems.
This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to:
- Inhibit enzymes related to bacterial growth.
- Exhibit antioxidant properties, reducing oxidative stress.
- Act as an anti-inflammatory agent by modulating inflammatory pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. A study highlighted its effectiveness against common pathogens, demonstrating lower minimum inhibitory concentration (MIC) values compared to standard antibiotics.
Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
E. coli | 15 | Ampicillin | 32 |
S. aureus | 10 | Vancomycin | 25 |
Candida albicans | 20 | Fluconazole | 40 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines were reported as follows:
These findings suggest that this compound may induce apoptosis in cancer cells, contributing to its therapeutic potential.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for further investigation in inflammatory diseases.
Case Studies
- Study on Antibacterial Properties : A comprehensive study evaluated the antibacterial activity of this compound against multiple strains of bacteria. The results indicated that the compound effectively nullified the bacteriostatic effect of sulfonamide drugs, suggesting a competitive inhibition mechanism with essential bacterial enzymes .
- Anticancer Research : Another significant study focused on the anticancer effects of this compound on human cancer cell lines. It was found that certain derivatives exhibited enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil, indicating a promising avenue for drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for p-[(p-aminophenyl)azo]benzoic acid, and what experimental conditions are critical for optimizing yield?
The synthesis typically involves diazotization of p-aminophenyl derivatives followed by coupling with benzoic acid precursors. For example:
Diazotization : React p-aminophenyl compounds with NaNO₂ in acidic media (e.g., 50% H₂SO₄) at 0–5°C to form diazonium salts .
Coupling : Combine the diazonium salt with a hydroxy-substituted benzoic acid (e.g., 2-hydroxy-4-substituted benzoic acid) under alkaline conditions to form the azo linkage .
Critical Conditions :
- Temperature control (<5°C) during diazotization to prevent premature decomposition.
- pH adjustment during coupling (slightly alkaline) to enhance electrophilic substitution .
Yield Optimization : Use stoichiometric excess of the diazonium salt and monitor reaction progress via TLC or UV-Vis spectroscopy.
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
Key techniques include:
- FT-IR : Identify characteristic peaks for azo (-N=N-, ~1400–1600 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) groups .
- ¹H-NMR : Aromatic protons adjacent to the azo group show deshielding (~δ 7.5–8.5 ppm). Carboxylic acid protons may appear as broad singlets (~δ 12–13 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C:H:N ratios) .
- UV-Vis : Azo chromophores exhibit strong absorbance in the visible range (λmax ~400–500 nm) due to π→π* transitions .
Q. How does this compound participate in biological systems, and what are its common research applications?
The compound’s azo group and carboxylic acid moiety enable interactions with biomolecules:
- Enzyme Inhibition : The azo group may competitively bind to active sites, as seen in studies where similar azo derivatives inhibit folate synthesis pathways .
- Antimicrobial Studies : Azo compounds are explored for activity against bacterial strains (e.g., Aspergillus nidulans) via disruption of metabolic pathways .
Applications : - Probes : Used in surface-enhanced Raman spectroscopy (SERS) to study adsorption on colloidal metals .
- Drug Design : Serves as a scaffold for antibiotics or anticancer agents due to its structural versatility .
Advanced Research Questions
Q. How does the electronic nature of substituents on the azo group influence the compound’s reactivity and interaction with biological targets?
Substituents alter electron density, affecting both chemical stability and bioactivity:
- Electron-Withdrawing Groups (EWGs) : Increase azo bond stability but reduce nucleophilic coupling efficiency. Example: Nitro groups enhance resistance to reductive cleavage .
- Electron-Donating Groups (EDGs) : Improve coupling yields but may reduce photostability. Methyl or methoxy groups can enhance binding to hydrophobic enzyme pockets .
Methodological Insight : Use Hammett σ constants to correlate substituent effects with reaction rates or pKa values .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can decomposition products be characterized?
- pH Stability : The azo bond is prone to cleavage under strongly acidic (pH <2) or alkaline (pH >10) conditions. Carboxylic acid groups remain stable in neutral to mildly acidic media .
- Thermal Stability : Decomposes above 200°C, releasing CO₂ and aromatic amines, detectable via GC-MS .
Decomposition Analysis : - HPLC-MS : Identify fragments like p-phenylenediamine and benzoic acid derivatives.
- TGA/DSC : Monitor mass loss and exothermic peaks during heating .
Q. How can researchers resolve contradictions in analytical data (e.g., pH-dependent spectral shifts or conflicting NMR assignments)?
- pH-Dependent Shifts : Re-measure UV-Vis spectra at controlled pH (use buffers) and compare with reference data. For example, discrepancies in pKa values may arise from impurities or hydration effects .
- NMR Ambiguities : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Deuterated solvents and internal standards (e.g., TMS) improve accuracy .
Q. What computational methods are suitable for predicting the hydration behavior and supramolecular assembly of this compound?
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict hydrogen-bonding sites .
- MD Simulations : Model hydration shells using force fields like OPLS-AA to study water interaction dynamics .
- QTAIM Analysis : Map bond critical points to quantify intermolecular interactions in crystal structures .
Q. How can researchers design experiments to evaluate the compound’s potential as a photosensitizer or singlet oxygen generator?
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBDJZDRNLJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064506, DTXSID201246122, DTXSID801250197 | |
Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-48-0, 259199-82-1, 787529-91-3 | |
Record name | 4-[2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6925-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(p-Aminophenylazo)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[(p-aminophenyl)azo]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-[(E)-2-(4-aminophenyl)diazen-1-yl]benzoic acid | |
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Retrosynthesis Analysis
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